molecular formula C17H16O2 B1365461 Ethyl Stilbene-4-carboxylate CAS No. 1152-30-3

Ethyl Stilbene-4-carboxylate

Cat. No.: B1365461
CAS No.: 1152-30-3
M. Wt: 252.31 g/mol
InChI Key: RBQGAPDZGPQIDL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Stilbene-4-carboxylate is an organic compound with the molecular formula C17H16O2. It is characterized by the presence of an ethyl ester group attached to a styrylbenzoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Stilbene-4-carboxylate typically involves the esterification of 4-styrylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl Stilbene-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-styrylbenzoic acid or 4-styrylbenzaldehyde.

    Reduction: Formation of 4-styrylbenzyl alcohol.

    Substitution: Formation of nitro or bromo derivatives of this compound.

Scientific Research Applications

Ethyl Stilbene-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl Stilbene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-vinylbenzoate: Similar structure but with a vinyl group instead of a styryl group.

    Methyl 4-styrylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-styrylbenzoic acid: The carboxylic acid analog of Ethyl Stilbene-4-carboxylate.

Uniqueness

This compound is unique due to its specific combination of an ethyl ester group and a styrylbenzoate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. Its ability to undergo a variety of chemical reactions and its potential biological activities further enhance its uniqueness.

Properties

IUPAC Name

ethyl 4-[(E)-2-phenylethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQGAPDZGPQIDL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152-30-3
Record name NSC18743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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